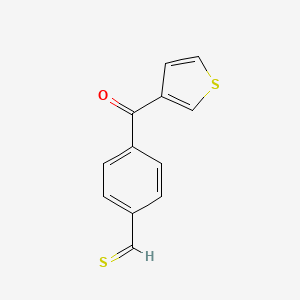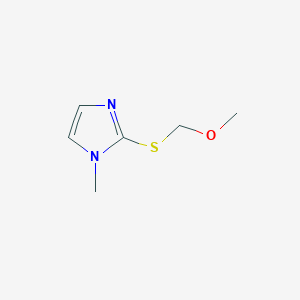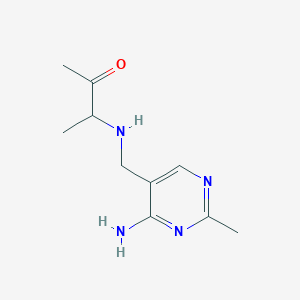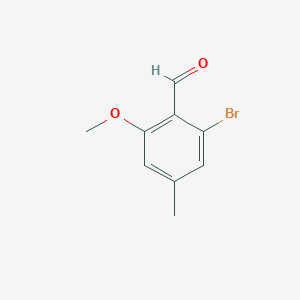![molecular formula C56H40N6 B13105100 N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine: is an organic compound that belongs to the class of pyridine-based ligands. It is known for its ability to form stable complexes with various metals due to its σ-donating and π-accepting properties . This compound is widely used in coordination chemistry and has applications in various fields such as catalysis, materials science, and electronics.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-step reaction involving 4,4’-bipyridine amine and 1,4-dibromobenzene . The reaction typically takes place under inert gas conditions and requires a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the pyridine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: In biological research, the compound’s metal complexes are investigated for their potential as enzyme inhibitors or therapeutic agents .
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . Its ability to form stable metal complexes makes it valuable in the production of these high-performance materials.
作用機序
The mechanism by which N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with metal ions. The compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic or biological processes, depending on the specific metal and reaction conditions involved .
類似化合物との比較
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- 1,4-Bis[bis(4-pyridinyl)amino]benzene
- N,N,N’,N’-Tetrakis(4-pyridyl)-1,4-phenylenediamine
Uniqueness: N4,N4,N4’,N4’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the presence of multiple pyridine groups that can effectively coordinate with metal ions. Additionally, the compound’s ability to participate in various chemical reactions makes it a versatile ligand in coordination chemistry .
特性
分子式 |
C56H40N6 |
|---|---|
分子量 |
797.0 g/mol |
IUPAC名 |
N,N-bis(4-pyridin-4-ylphenyl)-4-[4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)phenyl]aniline |
InChI |
InChI=1S/C56H40N6/c1-13-51(61(53-17-5-43(6-18-53)47-25-33-57-34-26-47)54-19-7-44(8-20-54)48-27-35-58-36-28-48)14-2-41(1)42-3-15-52(16-4-42)62(55-21-9-45(10-22-55)49-29-37-59-38-30-49)56-23-11-46(12-24-56)50-31-39-60-40-32-50/h1-40H |
InChIキー |
DAAJQAOBJZZWLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)N(C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


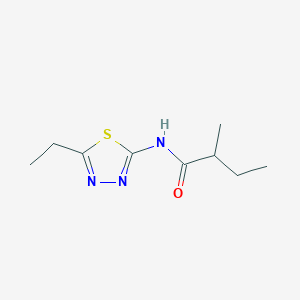
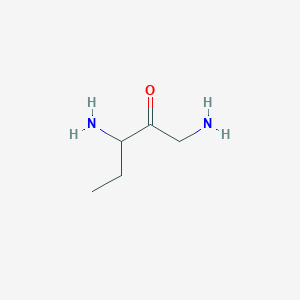
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
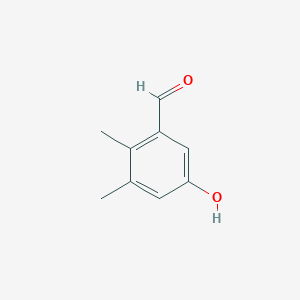
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
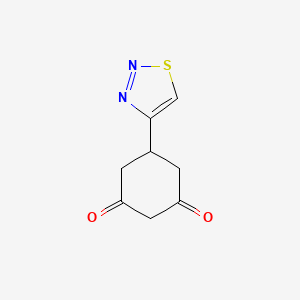
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
